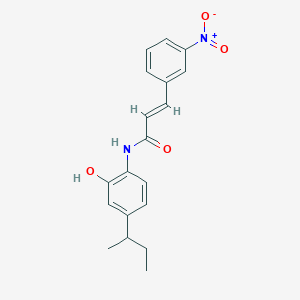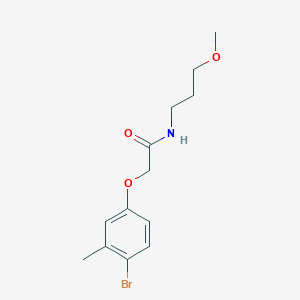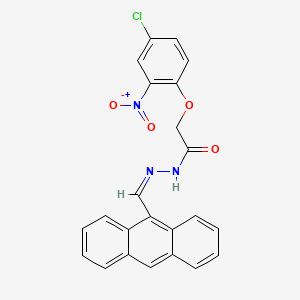
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community in recent years. This compound is widely used in various scientific research applications due to its unique properties and mechanism of action.
科学研究应用
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is widely used in scientific research applications such as drug discovery, enzyme inhibition studies, and protein-protein interaction studies. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as tyrosinase, cholinesterase, and α-glucosidase. Furthermore, it has also been shown to exhibit significant binding affinity towards various proteins such as human serum albumin and bovine serum albumin.
作用机制
The mechanism of action of N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide involves the inhibition of enzymes and the modulation of protein-protein interactions. This compound binds to the active site of enzymes and prevents their catalytic activity. Furthermore, it also binds to specific regions of proteins and modulates their interactions with other proteins, thereby affecting various cellular processes.
Biochemical and Physiological Effects:
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which helps in preventing oxidative damage to cells. Furthermore, it has also been shown to exhibit anti-inflammatory activity, which helps in reducing inflammation in various tissues. Additionally, this compound has also been shown to exhibit neuroprotective activity, which helps in preventing neuronal damage in various neurodegenerative diseases.
实验室实验的优点和局限性
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potent inhibitory activity against various enzymes, which makes it an excellent tool for enzyme inhibition studies. Furthermore, its ability to modulate protein-protein interactions makes it an excellent tool for studying various cellular processes. However, one of the major limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to use in certain experiments.
未来方向
There are several future directions for the research on N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide. One of the major future directions is the development of more efficient synthesis methods for this compound. Furthermore, the identification of new enzymes and proteins that can be targeted by this compound can lead to the discovery of new therapeutic agents for various diseases. Additionally, the development of more water-soluble derivatives of this compound can lead to its use in a wider range of experiments.
Conclusion:
In conclusion, N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and mechanism of action. This compound has several scientific research applications, and its biochemical and physiological effects make it an excellent tool for studying various cellular processes. Furthermore, the identification of new enzymes and proteins that can be targeted by this compound can lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide involves the condensation of 4-sec-butyl-2-hydroxyaniline and 3-nitrocinnamic acid in the presence of a suitable catalyst. This reaction results in the formation of a yellow crystalline compound, which is then purified using various techniques such as recrystallization and column chromatography.
属性
IUPAC Name |
(E)-N-(4-butan-2-yl-2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-13(2)15-8-9-17(18(22)12-15)20-19(23)10-7-14-5-4-6-16(11-14)21(24)25/h4-13,22H,3H2,1-2H3,(H,20,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJCWCKBQCXVJY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5907596.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dimethoxybenzylidene)acetohydrazide](/img/structure/B5907602.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)

![1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)

![4-{[3-(ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5907631.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5907638.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)

![2-(2-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5907665.png)

![2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5907684.png)